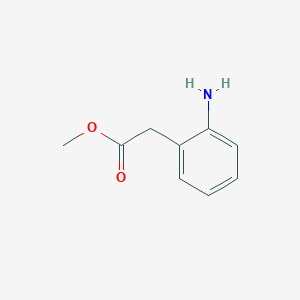

Methyl 2-(2-aminophenyl)acetate

描述

Significance as a Chemical Intermediate in Organic Synthesis

The structure of methyl 2-(2-aminophenyl)acetate, featuring both an amino group and a methyl ester, makes it a versatile intermediate in organic synthesis. cookechem.com These functional groups provide reactive sites for a variety of chemical modifications, allowing for the construction of more complex molecular architectures. Its role as a precursor is fundamental in multi-step synthetic pathways, contributing to the efficient production of target molecules.

Relevance in Pharmaceutical Development and Drug Discovery

In the realm of pharmaceutical sciences, this compound serves as a key starting material for the synthesis of biologically active compounds. The "magic methyl" effect, where the introduction of a methyl group can significantly alter a compound's pharmacological properties, is a well-documented phenomenon in drug discovery. mdpi.com While not directly a therapeutic agent itself, its derivatives are investigated for a range of potential pharmacological activities. The structural framework provided by this compound is a common feature in many molecules designed to interact with biological targets.

Role in the Synthesis of Heterocyclic Compounds

A significant application of this compound lies in the synthesis of heterocyclic compounds. The presence of the ortho-amino group on the phenyl ring facilitates intramolecular cyclization reactions, a common strategy for constructing heterocyclic systems. These ring structures are prevalent in many pharmaceuticals and natural products. For instance, the compound can be a precursor to various indole (B1671886) and quinoline (B57606) derivatives, which are important scaffolds in medicinal chemistry. The reactivity of the amino and ester groups allows for the formation of diverse heterocyclic rings through carefully designed reaction sequences.

Structure

3D Structure

属性

IUPAC Name |

methyl 2-(2-aminophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQBYHGDMBHIIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420881 | |

| Record name | Methyl 2-(2-aminophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35613-44-6 | |

| Record name | Methyl 2-aminobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35613-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(2-aminophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Methyl 2 2 Aminophenyl Acetate

Esterification of 2-aminophenylacetic Acid with Methanol (B129727)

The most direct route to methyl 2-(2-aminophenyl)acetate is the Fischer esterification of 2-aminophenylacetic acid with methanol. This acid-catalyzed equilibrium reaction is a fundamental method for ester synthesis. masterorganicchemistry.comnumberanalytics.compatsnap.comtaylorandfrancis.com

Catalytic Conditions and Optimization

The Fischer esterification is typically catalyzed by strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comnumberanalytics.com The catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol. masterorganicchemistry.compatsnap.com

Optimization of the reaction conditions is crucial for maximizing the yield of the desired ester. Key parameters that can be adjusted include the reaction temperature, the molar ratio of the reactants, and the choice and concentration of the catalyst. Increasing the temperature generally accelerates the reaction rate. numberanalytics.com

Yield Enhancement Strategies

Given that Fischer esterification is an equilibrium process, several strategies can be employed to drive the reaction towards the product side and enhance the yield. One common and effective method is to use a large excess of one of the reactants, typically the less expensive one, which in this case is methanol. masterorganicchemistry.com By applying Le Chatelier's principle, the equilibrium shifts to favor the formation of the ester. Studies have shown that increasing the molar excess of the alcohol can significantly improve the ester yield, with a 10-fold excess potentially leading to yields as high as 97%. masterorganicchemistry.com

Another critical strategy is the removal of water as it is formed during the reaction. This can be achieved through azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent. masterorganicchemistry.com By continuously removing a product, the equilibrium is constantly disturbed, and the reaction is driven to completion. The theoretical yield of the ester can be calculated by considering the equilibrium constant of the reaction. google.comyoutube.com

Alkylation of Nitro Precursors Followed by Reduction

An alternative synthetic route to this compound involves the preparation of a nitro-substituted precursor, methyl 2-(2-nitrophenyl)acetate, followed by its reduction.

The precursor, methyl 2-(2-nitrophenyl)acetate, is a known compound that can be synthesized and is commercially available. sigmaaldrich.com The subsequent reduction of the nitro group to an amine is a common and well-established transformation in organic synthesis.

Challenges and Limitations in Yield

Biocatalytic methods using nitroreductase enzymes have been explored for the reduction of nitroarenes. While these methods can be highly selective, challenges such as the accumulation of intermediates and the formation of undesired side products can impact the yield. researchgate.net Process development, such as employing a fed-batch approach to control the substrate concentration, can help mitigate these issues and improve the yield and productivity of the desired aniline (B41778). researchgate.net

Nucleophilic Substitution and Condensation Reactions

This compound can serve as a building block for the synthesis of more complex heterocyclic structures, such as thiazine (B8601807) derivatives. These reactions typically involve the nucleophilic character of the amino group and the electrophilic nature of the ester carbonyl group.

Formation of Thiazine Derivatives from (E)-3-(2-aminophenyl)acrylates

While a direct conversion of this compound is not explicitly detailed, a closely related compound, (E)-3-(2-aminophenyl)acrylic acid, can be synthesized and potentially used to form thiazine derivatives. The synthesis of (E)-3-(3-aminophenyl)acrylic acid has been reported, involving the hydrolysis of the corresponding ester with lithium hydroxide. chemicalbook.com A similar approach could presumably be applied to the ortho-isomer.

Subsequent Alkylation with Iodomethane (B122720) & 2.3.3. Optimization of Molar Ratios, Bases, and Reaction Times

Hydrogenation of Precursor Compounds

A primary and efficient route for the synthesis of this compound involves the catalytic hydrogenation of its corresponding nitro-precursor, Methyl 2-(2-nitrophenyl)acetate. This transformation is a classic example of nitro group reduction, a fundamental reaction in organic synthesis for the preparation of aromatic amines. The process is valued for its high efficiency and the clean nature of the conversion, which typically results in high yields of the desired product with minimal side-product formation.

Catalyst Systems (e.g., Palladium on Activated Charcoal)

The catalyst of choice for the reduction of aromatic nitro compounds is frequently palladium supported on activated charcoal (Pd/C). mdpi.comuctm.edu This heterogeneous catalyst is widely used due to its high catalytic activity, which allows the reaction to proceed under mild conditions. uctm.edu The activated carbon support provides a large surface area for the finely dispersed palladium nanoparticles, maximizing the active sites available for the reaction. The activity of palladium-based catalysts in such hydrogenations is generally superior to that of other systems like nickel-based catalysts. uctm.edu

Table 1: Catalyst System for Hydrogenation

| Parameter | Description |

|---|---|

| Catalyst | Palladium on Charcoal (Pd/C) |

| Typical Loading | 5-10% Pd by weight |

| Form | Fine, black powder (heterogeneous) |

| Key Advantage | High activity and selectivity for nitro group reduction over other functional groups. mdpi.com |

Reaction Conditions (Solvent, Temperature, Pressure)

The hydrogenation of Methyl 2-(2-nitrophenyl)acetate is typically carried out under mild to moderate conditions. The choice of solvent is crucial for ensuring the solubility of the starting material and facilitating the interaction with the catalyst and hydrogen gas. Alcohols such as methanol or ethanol (B145695) are common solvents for these types of reductions. uctm.edumdpi.com

The reaction is often conducted at room temperature. The pressure of hydrogen gas can vary, from atmospheric pressure (using a hydrogen-filled balloon) for small-scale reactions to higher pressures in a dedicated hydrogenation apparatus or autoclave for larger-scale synthesis. uctm.edureddit.com The use of elevated pressure can significantly increase the reaction rate.

Table 2: Typical Reaction Conditions for Hydrogenation of Methyl 2-(2-nitrophenyl)acetate

| Condition | Typical Value/Range | Notes |

|---|---|---|

| Solvent | Methanol (MeOH), Ethanol (EtOH) | Solvents should be inert to hydrogenation conditions. uctm.edumdpi.com |

| Temperature | Ambient (Room Temperature) | The reaction is typically exothermic; cooling may be required for large-scale batches. |

| Hydrogen Pressure | 1 - 5 atm (0.1 - 0.5 MPa) | Higher pressures can reduce reaction time but require specialized equipment. uctm.edu |

| Reaction Time | 2 - 24 hours | Monitored by techniques like TLC or GC-MS until the starting material is consumed. |

Yield and Purity Considerations

The catalytic hydrogenation of an aromatic nitro group is generally a very clean and high-yielding reaction. For the conversion of Methyl 2-(2-nitrophenyl)acetate to this compound, yields are expected to be high, often in the range of 90% or greater, assuming complete conversion of the starting material. uctm.edu

The purity of the resulting product is also typically high. The primary workup procedure involves the filtration of the reaction mixture to remove the heterogeneous Pd/C catalyst. Subsequent removal of the solvent under reduced pressure often yields the crude product, which may be of sufficient purity for many applications. If necessary, further purification can be achieved through techniques such as recrystallization or column chromatography to remove any minor impurities.

Chemical Reactivity and Transformation of Methyl 2 2 Aminophenyl Acetate

Intramolecular Cyclization Reactions

The proximate positioning of the amino and methyl ester groups on the phenyl ring is a defining structural feature of Methyl 2-(2-aminophenyl)acetate, predisposing it to intramolecular cyclization. This process is a key step in the synthesis of important heterocyclic scaffolds.

This compound readily undergoes intramolecular cyclization to form a five-membered lactam ring, a structure known as an oxindole (B195798) or 1,3-dihydro-2H-indol-2-one. nih.gov This transformation involves the nucleophilic attack of the amino group onto the electrophilic carbonyl carbon of the ester group, followed by the elimination of methanol (B129727). The resulting oxindole core is a privileged structural motif found in numerous natural products and pharmaceutically active compounds. nih.govthieme-connect.de

The synthesis of oxindoles often relies on the cyclization of precursors like this compound. thieme-connect.de Various catalytic systems, including those based on palladium, can be employed to facilitate this ring-closing reaction, often from related precursors like α-chloroacetanilides. organic-chemistry.org The reaction essentially converts an acyclic aniline (B41778) derivative into a bicyclic heterocyclic system. thieme-connect.de

| Starting Material Type | Reaction | Product | Key Feature |

|---|---|---|---|

| This compound | Intramolecular Aminolysis | Oxindole | Formation of a five-membered lactam ring |

| α-Chloroacetanilides | Palladium-catalyzed Cyclization | Oxindole | High functional group compatibility organic-chemistry.org |

| Secondary anilines with pendent esters | Thermal Cyclization | Oxindole | Generated from cyclohexanones and primary amines thieme-connect.de |

The primary factor driving the intramolecular cyclization, or lactamization, of this compound is the spatial proximity of the reacting functional groups. The ortho-relationship of the amino (-NH2) and the acetate (B1210297) (-CH2COOCH3) substituents on the benzene (B151609) ring places them in an ideal position for an intramolecular reaction. This arrangement facilitates a 5-exo-trig cyclization, a kinetically and thermodynamically favorable process. nih.gov

The reaction proceeds via the formation of a five-membered ring transition state, which is sterically less strained than larger or smaller ring systems in this context. The efficiency of this cyclization underscores the importance of substrate pre-organization, where the molecule is already conformationally disposed to react with itself, minimizing the entropic penalty associated with bringing two separate reacting molecules together. While external catalysts and conditions can promote the reaction, the inherent molecular architecture is the most crucial element for this specific transformation. thieme-connect.deorganic-chemistry.org

Nucleophilic Substitution Reactions

The aromatic ring of this compound is activated by the electron-donating amino group, influencing its participation in nucleophilic substitution reactions.

In the context of substitution, the amino group can act as the primary nucleophile. For instance, in reactions involving alkylation or acylation, the nitrogen atom will attack the electrophile. libretexts.org Furthermore, the electron-donating nature of the 2-aminophenyl group can influence the reactivity of the adjacent acetate side chain and is fundamental to the cyclization reactions that form heterocyclic systems like indoles and quinolines. nih.gov The aniline nitrogen's nucleophilicity is central to its chemical character, driving reactions from simple alkylations to complex, multi-step syntheses. nih.govlibretexts.org

Derivatization Strategies for Functional Group Modification

To modify the compound's properties or to protect reactive sites during synthesis, derivatization of the amino and ester groups is a common strategy. Silylation is a prominent example of such a modification.

Silylation is a chemical process that introduces a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, into a molecule. iupac.org This is typically done to protect reactive functional groups like alcohols, amines, and carboxylic acids, or to increase the volatility of a compound for analysis by gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net

In this compound, both the primary amino group (-NH2) and, under certain conditions, the ester group can be silylated. The amino group's active hydrogens are readily replaced by a silyl group using common silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov The ester group is generally less reactive towards silylation than the amine. However, enolizable esters can be converted to silyl enol ethers. orgsyn.org This derivatization temporarily blocks the nucleophilicity and proton-donating ability of the amine, preventing it from participating in unwanted side reactions during a subsequent synthetic step. iupac.org

| Functional Group | Silylating Agent Example | Derivative Formed | Purpose |

|---|---|---|---|

| Amino (-NH2) | MSTFA | N-Silyl amine | Protection of reactive group, increase volatility iupac.orgnih.gov |

| Ester (-COOCH3) | Chlorotrimethylsilane/Base | Silyl ketene (B1206846) acetal (B89532) (from enolate) | Protection, formation of a reactive intermediate orgsyn.org |

Oxidation Reactions

The primary amino group attached to the benzene ring is susceptible to oxidation, which can lead to the formation of several products, including nitroso and nitro derivatives. The outcome of the oxidation often depends on the chosen reagent and reaction conditions.

The oxidation of the primary aromatic amine functionality in this compound can proceed in a stepwise manner. The initial oxidation product is typically the corresponding N-phenylhydroxylamine derivative. This intermediate is often unstable and can be further oxidized to a nitroso compound. With stronger oxidizing agents and more forcing conditions, the nitroso group can be oxidized to the final nitro derivative. mdpi.com

The general pathway is: -NH₂ (amine) → -NHOH (hydroxylamine) → -NO (nitroso) → -NO₂ (nitro)

Selective synthesis of the nitroso or nitro compound can be challenging. For instance, achieving good yields of nitroarenes from anilines often requires careful selection of the oxidant to avoid the formation of side products like azoxybenzenes, which can form from the condensation of the hydroxylamine (B1172632) and nitroso intermediates. mdpi.com Reaction temperature is a critical factor; in some systems, lower temperatures favor the formation of nitroso derivatives, while higher temperatures drive the reaction towards the nitroarene. mdpi.com

A variety of oxidizing agents can be employed to convert aromatic amines to their nitroso or nitro counterparts. The choice of reagent is crucial for achieving the desired product with good selectivity and yield.

| Oxidizing Agent | Typical Conditions | Primary Product(s) | Notes |

| Peroxyacids (e.g., Peroxyacetic acid) | Acetic acid solvent | Nitroarenes, Azoxyarenes | Can produce a mixture of products; selectivity can be an issue. mdpi.com |

| Potassium Permanganate (KMnO₄) | Aqueous solution, often heated | Nitroalkanes from primary amines | A strong, non-selective oxidant. Can also oxidize the alkyl portion of the molecule under harsh conditions. libretexts.orgorgsyn.org |

| Sodium Perborate (NaBO₃·4H₂O) | Acetic acid, 50–55 °C | Nitroarenes | Works well for anilines with electron-withdrawing groups. Electron-rich anilines may lead to over-oxidation. mdpi.com |

| Hydrogen Peroxide (H₂O₂) with Catalysts | Catalysts like peroxotungstophosphate | Nitroso or Nitroarenes | Product selectivity can be controlled by temperature. mdpi.com |

| Ozone (O₃) | Inert solvent (e.g., acetic acid) | Nitro compounds from nitroso compounds | Primarily used for the oxidation of nitroso intermediates to the final nitro product. google.com |

This table presents a summary of general reagent systems for the oxidation of aromatic amines.

The oxidation of aromatic amines is a mechanistically complex process that can proceed through several pathways depending on the oxidant and conditions. A common initial step in many electrochemical and chemical oxidations is the one-electron oxidation of the amine to form a radical cation. rsc.orgnih.gov

Key mechanistic steps can include:

Radical Cation Formation : The amine donates an electron to the oxidant, forming a nitrogen-centered radical cation. The unpaired electron in this intermediate is often delocalized into the aromatic ring, particularly at the para position. rsc.org

Dimerization : The radical cation can be unstable and may dimerize. For example, two radical cations can couple to form a C-C bond (often at the para position) or a N-N bond, which after further steps can lead to products like benzidines or azoxy compounds, respectively. rsc.org

Stepwise Oxidation : In the pathway leading to nitroarenes, the amine is believed to be oxidized sequentially. The amine is first oxidized to an N-phenylhydroxylamine. This intermediate is then oxidized to the nitroso derivative. Finally, the nitroso compound is oxidized to the nitro product. mdpi.com Each of these steps involves a two-electron oxidation.

Reactions as a Building Block in Complex Molecule Synthesis

The dual functionality of this compound makes it an important synthon for constructing more elaborate molecules, including pharmacologically active agents and diverse heterocyclic systems.

Synthesis of Analgesics and Anti-inflammatory Agents

The phenylacetic acid scaffold is a core component of many non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac. This compound, as a derivative of phenylacetic acid, represents a key starting point for the synthesis of novel analgesic and anti-inflammatory compounds. researchgate.net The ester can be hydrolyzed to the corresponding carboxylic acid, and the amino group provides a handle for further molecular elaboration, which can influence the compound's pharmacological profile.

Research into pyridazinone and pyrazolone (B3327878) derivatives has shown that incorporating acetic acid or methyl acetate moieties can lead to compounds with significant analgesic and anti-inflammatory activities. researchgate.netnih.gov For example, a series of methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates were synthesized and evaluated, with some compounds showing higher analgesic activity than acetylsalicylic acid. researchgate.net While not starting directly from this compound, these studies underscore the value of the methyl acetate fragment attached to an aromatic or heteroaromatic ring in designing new therapeutic agents. The synthesis of such compounds often involves the reaction of a heterocyclic core with reagents like methyl chloroacetate (B1199739) under basic conditions to introduce the acetate side chain.

Synthesis of Heterocyclic Frameworks (e.g., Benzimidazo[1,2-c]quinazoline, Oxazoles, Pyrimidines)

This compound is a key precursor for a variety of fused heterocyclic systems. The ortho-disposed amino and acetate groups are perfectly positioned for cyclocondensation reactions with appropriate dielectrophilic partners.

Quinazolinones and Benzimidazo[1,2-c]quinazolines: The synthesis of quinazolinones, a "privileged" scaffold in medicinal chemistry, can be readily achieved from precursors derived from this compound. mdpi.com For instance, the related 2-aminobenzoic acids are common starting materials for producing 2-substituted quinazolin-4(3H)-ones. mdpi.com A particularly useful intermediate, 2-(chloromethyl)quinazolin-4(3H)-one, can be synthesized in one step from anthranilic acids by reacting them with chloroacetonitrile. nih.govnih.gov This intermediate is a versatile building block for creating libraries of quinazoline (B50416) derivatives. researchgate.net Similarly, reacting 2-aminobenzamides with aldehydes in the presence of an oxidant like iodine is a common route to quinazolin-4(3H)-ones. nih.gov

Furthermore, the quinazolinone ring can be extended to more complex fused systems like benzimidazo[1,2-c]quinazolines. These structures are often prepared via copper-catalyzed intramolecular N-arylation or by cyclocondensation of 2-(1H-benzimidazol-2-yl)anilines with reagents like carbon disulfide or orthoesters. nih.govrsc.org The synthesis of pyridazino[1,6-b]quinazolinones, another class of biologically active compounds, has also been reported, starting from succinic anhydride (B1165640) and proceeding through a multi-step sequence. nih.govresearchgate.net

Oxazoles: The synthesis of oxazoles from this compound is less direct but plausible through multi-step sequences. Common oxazole (B20620) syntheses, such as the Robinson-Gabriel synthesis, require an α-acylamino ketone intermediate. This could potentially be formed by first N-acylating the amino group of this compound, followed by a Claisen-type condensation to introduce the keto functionality adjacent to the ester-bearing carbon. Subsequent acid-catalyzed cyclodehydration would yield the oxazole ring. Another powerful method is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). sigmaaldrich.com To utilize this, the aminophenylacetate would first need to be converted into a corresponding aldehyde.

Pyrimidines: The construction of a pyrimidine (B1678525) ring typically involves the condensation of a three-carbon unit (like a 1,3-dicarbonyl compound) with an amidine source. nih.gov Direct synthesis from this compound is not straightforward using common methods. However, it can serve as a precursor to a suitable building block. For example, cyclocondensation reactions involving α-acylacetamidines with esters of aromatic acids have been shown to produce fused pyrimidine systems like pyrido[4,3-d]pyrimidines. researchgate.net This suggests a potential route where this compound is first converted into a C,N-dinucleophile, such as an enediamine, which could then react with a dielectrophile to form a fused pyrimidine ring.

Amide Coupling Reactions

The primary amino group of this compound is readily available for N-acylation, one of the most fundamental transformations in organic synthesis. researchgate.net This reaction allows for the introduction of a wide variety of substituents, profoundly altering the molecule's properties and providing access to a vast chemical space. The formation of the amide bond can be achieved using several standard protocols.

The most common methods include reaction with:

Acyl Chlorides or Anhydrides: In the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the generated acid (HCl).

Carboxylic Acids: Using a coupling agent to activate the carboxylic acid.

A wide array of modern coupling agents has been developed to facilitate efficient amide bond formation under mild conditions with high yields. google.com The following table lists several common coupling agents used for this purpose.

| Coupling Agent | Full Name | Byproducts |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Tetramethylurea |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Tetramethylurea |

| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Water-soluble urea |

| T3P® | Propylphosphonic anhydride | Phosphonic acids |

These reactions are foundational for building more complex molecules, such as the synthesis of amides that are themselves intermediates for larger heterocyclic systems or pharmacologically active compounds. mdpi.com

Computational and Theoretical Studies of Methyl 2 2 Aminophenyl Acetate and Its Reactions

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. For derivatives of 2-aminophenyl acetate (B1210297), DFT is employed to elucidate reaction mechanisms, determine energetic barriers, and analyze the flow of electron density during chemical transformations.

Exploration of Reaction Mechanisms (e.g., Cyclocondensation)

While specific DFT studies on the cyclocondensation of Methyl 2-(2-aminophenyl)acetate are not extensively documented in the reviewed literature, the general mechanism can be inferred from studies on similar heterocyclic compounds. For instance, the cyclocondensation reactions of related heterocyclic carbonyl compounds have been studied to understand the formation of larger ring systems. nih.gov In a theoretical investigation of the cycloaddition reactions between 1-aza-2-azoniaallene cations and acetylenes, DFT calculations revealed an asynchronous concerted pathway. researchgate.net

In the case of this compound, a potential intramolecular cyclocondensation could lead to the formation of oxindole (B195798) derivatives. A DFT study of such a process would typically involve mapping the potential energy surface to identify transition states and intermediates. The reaction would likely proceed through the nucleophilic attack of the amino group onto the ester carbonyl, followed by the elimination of methanol (B129727).

Similarly, theoretical studies on the cycloaddition reaction of mesitonitrile oxide with 1,4-diazepine derivatives show that the reaction proceeds via a (3 + 2) cycloaddition, with the 1,3-dipole adding preferentially to the imine functionality. nih.gov This highlights the power of DFT in predicting regioselectivity in complex reactions.

Activation Energy Analysis

The activation energy (Ea) is a critical parameter in determining the rate of a chemical reaction. DFT calculations are frequently used to compute the activation energies of reaction pathways. For example, in the study of the decomposition of N-substituted diacetamides, DFT was used to calculate the Arrhenius parameters, which are consistent with experimental values. mdpi.com

For a hypothetical intramolecular cyclization of this compound to an oxindole, DFT calculations would be employed to determine the energy of the transition state connecting the reactant to the intermediate. The difference in energy between the transition state and the reactant would yield the activation energy for this step. A study on the cycloaddition of 1-aza-2-azoniaallene cations with acetylenes calculated the activation barriers for different pathways, demonstrating how substituents can affect the kinetics of the reaction. researchgate.net

| Reaction Pathway | Reactant(s) | Transition State | Product(s) | Calculated Activation Energy (kcal/mol) - Illustrative |

| Intramolecular Cyclization | This compound | TS1 | Oxindole + Methanol | Data not available for this specific reaction |

| [3+2] Cycloaddition | Mesitonitrile oxide + 1,4-diazepine | TS_P3A | P3A | 5.1 x 10^6 M-1s-1 (rate constant) nih.gov |

This table includes illustrative data for conceptual understanding due to the absence of specific computational findings for this compound in the reviewed literature.

Bond Evolution Theory (BET) for Electron Density Flow

While specific applications of Bond Evolution Theory (BET) to this compound were not found in the searched literature, this analytical tool provides deep insight into the changes in electron density throughout a reaction mechanism. BET, in conjunction with DFT, can visualize the formation and breaking of chemical bonds by analyzing the topology of the electron localization function. This would be particularly useful in understanding the nuances of the C-N bond formation and C-O bond cleavage during the cyclization of this compound.

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and excitability. nih.gov

In a DFT study of quinoline (B57606), the calculated HOMO and LUMO energies indicated that charge transfer occurs within the molecule. rsc.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, particularly the nitrogen atom and the aromatic system. The LUMO is likely to be centered on the electron-withdrawing methyl acetate group, specifically the carbonyl carbon. This distribution makes the amino group a primary site for electrophilic attack and the carbonyl carbon a site for nucleophilic attack.

A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov Computational studies on various organic molecules have shown how substituents can modulate this energy gap. For instance, in a study of 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone and its derivatives, DFT calculations were used to relate the electronic properties (HOMO-LUMO energies) to their biological activity. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Quinoline | -6.646 rsc.org | -1.816 rsc.org | 4.83 rsc.org |

| Methyl 2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)carboxylate | Data available in source scielo.org.mx | Data available in source scielo.org.mx | Data available in source scielo.org.mx |

| This compound | Not available in searched literature | Not available in searched literature | Not available in searched literature |

This table presents data for related compounds to illustrate the concept of HOMO-LUMO analysis.

Conformational Analysis and Stability Studies

The biological activity and reactivity of a molecule are often dictated by its three-dimensional structure and conformational preferences. Theoretical methods are instrumental in exploring the potential energy surface of a molecule to identify its stable conformers.

A theoretical study on the conformational properties of N-methyl azapeptide derivatives utilized ab initio and DFT methods to systematically examine the effects of N-methylation on the peptide backbone. researchgate.net Similarly, a study on 2-acetamidophenyl acetate combined experimental X-ray diffraction with computational predictions to analyze its crystal structure and conformational stability, highlighting the role of intermolecular interactions. researchgate.netcymitquimica.com

For this compound, conformational analysis would focus on the rotation around the C-C and C-N single bonds. The orientation of the acetate group relative to the phenyl ring and the conformation of the amino group would be of particular interest. Intramolecular hydrogen bonding between the amino group's hydrogen and the carbonyl oxygen of the ester could play a significant role in stabilizing certain conformations. DFT calculations could predict the relative energies of these conformers and the energy barriers for their interconversion.

Theoretical Insights into Excited-State Intramolecular Proton Transfer (ESIPT)

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule upon photoexcitation. sigmaaldrich.com This phenomenon often leads to a large Stokes shift and dual fluorescence, making ESIPT-capable molecules useful as fluorescent probes and sensors. americanelements.commedchemexpress.com

The key structural motif for ESIPT is the presence of a proton donor (like an -OH or -NH2 group) and a proton acceptor (like a carbonyl oxygen or a nitrogen atom) in close proximity, connected by an intramolecular hydrogen bond. medchemexpress.com In this compound, the amino group can act as a proton donor, and the carbonyl oxygen of the ester group can act as a proton acceptor.

Theoretical studies on related molecules, such as 2-(2′-hydroxyphenyl)benzoxazole and its amino derivatives, have used time-dependent DFT (TD-DFT) to investigate the ESIPT mechanism. scielo.org.mx These studies have shown that the intramolecular hydrogen bond is often strengthened in the excited state, facilitating proton transfer. scielo.org.mx The potential energy curves for the ground and excited states are constructed to determine if the proton transfer is a barrierless process or if it involves an energy barrier. The presence and position of substituents, such as an amino group, can significantly influence the ESIPT process. scielo.org.mx While a specific theoretical study on ESIPT in this compound was not found, its structure suggests that this process is plausible and warrants investigation.

Applications in Advanced Organic Synthesis and Materials Science Research

Precursor for Bioactive Molecules.nih.govamericanelements.com

This compound is a key starting material in the synthesis of various biologically active molecules. nih.govamericanelements.com Its utility spans from the development of new drugs to the study of fundamental biological processes.

Methyl 2-(2-aminophenyl)acetate is recognized as an important intermediate in organic synthesis, particularly for pharmaceutical applications. americanelements.comcookechem.com It is a precursor in the synthesis of more complex molecules that may exhibit therapeutic properties. For instance, derivatives of aminophenyl acetic acid are explored in the development of various drugs. While direct synthesis pathways for specific named drugs starting from this compound are not extensively detailed in the provided results, its role as a foundational scaffold is evident. The structural motif of 2-aminophenylacetic acid is a component of various complex molecules investigated for medicinal purposes.

It's important to note that while this compound is a valuable intermediate, it can be unstable and prone to intramolecular lactamization, forming a five-membered lactam ring. nih.gov This characteristic necessitates careful consideration in synthetic planning. nih.gov

The core structure of this compound is relevant in the design of molecules for enzyme inhibition and receptor binding studies. nih.govamericanelements.com For example, the related 2-(methyl(phenyl)amino)-N-(phenyloxyphenyl)acetamide structural motif has been identified as a framework for the selective inhibition of SIRT2, a target implicated in various diseases. nih.gov This highlights the potential of aminophenyl acetate (B1210297) derivatives in developing targeted therapies. Although direct studies involving this compound in enzyme inhibition were not the primary focus of the search results, the principle of using this scaffold for such applications is established.

A significant application of this compound is in the synthesis of carbon monoxide-releasing prodrugs (CORMs). nih.gov These molecules are designed to deliver controlled amounts of carbon monoxide, a gasotransmitter with known anti-inflammatory and cytoprotective effects. In one approach, researchers attempted to use this compound as a starting material for CORMs. nih.gov However, due to its instability and tendency to form a lactam, a related, more stable compound was used instead. nih.gov The research demonstrates the principle of using the aminophenyl acetate scaffold to create CORMs with tunable CO release rates, which have shown significant anti-inflammatory effects in cellular and animal models of colitis. nih.gov The structure of the linker and substituents on the aromatic ring play a critical role in determining the rate of CO release. nih.gov

Synthesis of Fluorescent Probes and Sensors.nih.gov

The aminophenyl group in this compound makes it a valuable precursor for the synthesis of fluorescent probes and sensors. These tools are essential for detecting and visualizing specific molecules or ions in biological and environmental systems.

Derivatives based on the aminophenyl structure are explored for their interesting photophysical properties, such as Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE). The ESIPT phenomenon can lead to large Stokes shifts and dual emission, which are desirable characteristics for fluorescent probes. nih.govnih.govrsc.org For instance, amino-substituted 2-(2'-hydroxyphenyl)benzoxazole derivatives, which share a similar structural element, have been studied for their ESIPT properties. nih.govrsc.org The position of the amino group can influence the ESIPT process. rsc.org While direct research on this compound for AIE was not found, the broader class of aminophenyl derivatives is a subject of interest in this area.

A novel fluorescent probe based on a 2-(2-aminophenyl) imidazo[1,5-a] pyridine (B92270) structure, which is a derivative of the aminophenyl scaffold, has been developed for the rapid and sensitive detection of phosgene (B1210022) gas. nih.gov This probe exhibits a "turn-on" fluorescent response, changing from a faint green to a strong blue fluorescence in the presence of phosgene, with a very low detection limit of 2.68 nM. nih.gov

Role in Coordination Chemistry.nih.gov

The presence of both an amino group and an ester group in this compound gives it the potential to act as a ligand in coordination chemistry. These groups can coordinate with metal ions to form metal complexes with diverse structures and properties.

Research into the coordination chemistry of related aminophenyl derivatives, such as pyridine and pyrazine (B50134) amides and amino benzamides with copper(II), has revealed the formation of various complexes and coordination polymers. mdpi.com In these structures, the aminophenyl nitrogen and the amide oxygen are common coordination sites. mdpi.com The resulting complexes often exhibit interesting magnetic and spectroscopic properties. mdpi.com While specific studies focusing solely on the coordination chemistry of this compound were not prominent in the search results, the principles derived from similar ligands suggest its potential to form stable complexes with various metal ions.

Ligand for Transition Metals and Lanthanides

The molecular structure of this compound, containing both a primary amine (-NH₂) and an ester group (-COOCH₃), suggests its potential to act as a chelating ligand for metal ions. The nitrogen atom of the amine and the carbonyl oxygen of the ester can act as donor atoms, potentially forming a stable five-membered ring when coordinated to a metal center. This bidentate chelation is a common binding mode for ligands in coordination chemistry, often leading to thermodynamically stable metal complexes.

While specific studies detailing the coordination of this compound with transition metals and lanthanides are not extensively documented in peer-reviewed literature, the behavior of structurally analogous compounds provides a strong basis for its potential in this area. For instance, derivatives of 2-(2′-aminophenyl)benzothiazole, which also feature an aminophenyl moiety, are known to coordinate with a variety of transition metals and lanthanides. ambeed.com Similarly, lanthanide complexes with polyaminopolycarboxylate ligands are widely studied for applications in medical imaging and as paramagnetic probes. google.com The ability of ligands containing both amine and carboxylate-type functionalities to form stable complexes with lanthanide ions is well-established. google.com Given these precedents, this compound represents a promising, yet underexplored, candidate for the synthesis of novel coordination compounds with a range of metal ions.

Influence on Luminescent Properties

Luminescent metal complexes are of significant interest for applications in organic light-emitting diodes (OLEDs), bio-imaging, and sensing. biosynce.com The photophysical properties of these complexes are highly dependent on the nature of both the metal ion and the coordinated ligands. The ligands play a crucial role in absorbing light energy (the "antenna effect") and transferring it to the metal center, which then emits light.

Building Block for Specialty Chemicals and Materials

This compound serves as a valuable starting material for the synthesis of more complex molecules, particularly heterocyclic compounds. Its dual functionality allows for sequential or one-pot reactions to construct diverse molecular architectures. A notable application is its use as a precursor in the synthesis of 1H-indazole-3-carboxylic acid derivatives. google.com In one documented process, this compound is used as the initial reactant to produce these indazole structures, which are key intermediates for various pharmaceuticals. google.com

The compound's utility extends to the synthesis of other specialty chemicals. For instance, it can be a precursor to oxindoles and other nitrogen-containing heterocycles that are prevalent in medicinal chemistry. biosynce.com The reactivity of the amino group and the methylene (B1212753) group adjacent to the ester allows for a variety of chemical transformations, making it a versatile building block for creating molecules with potential antiviral and antitumor properties. biosynth.com

Exploration in Chemical Library Synthesis

Chemical library synthesis, a cornerstone of modern drug discovery, involves the systematic and rapid synthesis of a large number of different but structurally related molecules. This approach, often referred to as combinatorial chemistry or diversity-oriented synthesis, relies on the use of versatile building blocks that can be readily modified.

This compound is an ideal candidate for inclusion in such synthetic programs. Its structure possesses multiple points of diversification:

The primary amine can be acylated, alkylated, or used in condensation reactions to introduce a wide array of substituents.

The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other esters.

The aromatic ring can undergo electrophilic substitution, although the directing effects of the existing substituents must be considered.

The reactive methylene group can potentially be functionalized.

This capacity for modification allows for the generation of a large library of related compounds from a single, readily available starting material. While specific, large-scale library syntheses using this compound are not extensively detailed in public literature, its structural attributes align perfectly with the principles of diversity-oriented synthesis for the exploration of new chemical space and the discovery of novel bioactive compounds.

Table of Spectroscopic Data for a Derivative

The following data pertains to a 1H-indazole-3-carboxylic acid derivative synthesized from this compound, as reported in patent CN112778203A. google.com

| Spectroscopic Data | Values |

| ¹H NMR (500MHz, CDCl₃) δ | 13.33 (s, 1H), 8.21 (d, J=8.0Hz, 0H), 7.86 (d, J=8.5Hz, 1H), 7.47 (t, J=7.5Hz, 1H), 7.35–7.32 (m, 1H), 4.08 (s, 2H) |

| ¹³C NMR (125MHz, CDCl₃) δ | 163.82, 141.63, 136.19, 127.42, 123.40, 122.45, 121.71, 111.81, 52.25 |

| HRMS (ESI) | calcd for C₉H₈O₂N₂Na⁺ ([M+Na]⁺): 199.0478, Found: 199.0479 |

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-(2-aminophenyl)acetate, and how can purity be maximized?

- Methodology : The compound can be synthesized via base-catalyzed reactions involving (E)-3-(2-aminophenyl)acrylates and carbon disulfide (CS₂) under ambient conditions. For example, room-temperature reactions with 4.0 equivalents of CS₂ and 1.0 equivalent of base (e.g., K₂CO₃) yield cyclized products like benzothiazine derivatives, achieving 54–90% isolated yields depending on substituents . Purification via flash column chromatography (silica gel, 200–300 mesh) and validation by TLC (UV visualization) are recommended.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology : Use H and C NMR (400 MHz and 100 MHz, respectively) to confirm structural integrity, focusing on signals for the ester group (δ ~3.7 ppm for OCH₃) and aromatic protons. High-resolution mass spectrometry (HRMS-ESI) validates molecular weight (e.g., C₉H₁₁NO₂: [M+H]⁺ calc. 178.0863, observed 178.0865). LogD (0.92–0.93 at pH 5.5–7.4) and polar surface area (52.32 Ų) can be calculated using computational tools like JChem .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology : Store as a neat oil or crystalline solid at -20°C in airtight containers under inert gas (N₂/Ar). Stability exceeds 2 years under these conditions, as demonstrated for structurally similar esters like Ethyl 2-phenylacetoacetate . Avoid exposure to moisture or light to prevent hydrolysis/oxidation.

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound participates in cyclization vs. alkylation?

- Methodology : Cyclization with CS₂ proceeds via nucleophilic attack of the amine on CS₂, forming a thiourea intermediate that undergoes intramolecular cyclization to yield benzothiazine-2-thiones. In contrast, alkylation (e.g., with iodomethane) targets the thione sulfur, producing stable thioether derivatives (70% yield). Mechanistic pathways can be probed using DFT calculations or isotopic labeling .

Q. How can researchers resolve contradictions in reported LogD values for this compound?

- Methodology : Experimental LogD determination via shake-flask method (partitioning between octanol and buffer at pH 5.5 and 7.4) is recommended to validate computational predictions (e.g., 0.92–0.93 ). Discrepancies may arise from isomerization or impurities; HPLC (C18 column, MeCN/H₂O gradient) can assess purity and isomer ratios .

Q. What role does this compound play in synthesizing bioactive heterocycles?

- Methodology : The compound serves as a precursor for benzothiazines, which exhibit antimicrobial and anticancer activity. For example, alkylation of 2-(2-thioxo-benzothiazin-4-yl)acetate derivatives with iodomethane yields analogs with enhanced bioavailability. Biological screening via enzyme inhibition assays (e.g., COX-2) or cytotoxicity tests (MTT assay) can validate therapeutic potential .

Q. What environmental persistence data exist for this compound, and how should waste be managed?

- Methodology : Structural analogs with 2-aminophenyl groups show moderate environmental persistence (e.g., estimated half-life ~26 days). Dispose of waste via licensed biohazard contractors, as recommended for toxic intermediates. Degradation studies using LC-MS can track breakdown products under simulated environmental conditions .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

- Methodology : Use PPE (nitrile gloves, lab coat, safety goggles) and conduct reactions in a fume hood. Avoid skin contact, as related esters like Methyl 2-thienylacetate are irritants. In case of exposure, rinse with water and seek medical attention. Waste must be segregated and labeled for hazardous disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。